1,4-Benzenediol, 2,3,5-tris(methylthio)-
Overview
Description
1,4-Benzenediol, 2,3,5-tris(methylthio)- is an organic compound with the molecular formula C9H12O2S3 It is characterized by the presence of three methylsulfanyl groups attached to a benzene ring, along with two hydroxyl groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediol, 2,3,5-tris(methylthio)- typically involves the introduction of methylsulfanyl groups to a benzene ring followed by the addition of hydroxyl groups. One common method involves the use of thiolation reactions where methylthiol is introduced to the benzene ring under controlled conditions. The hydroxyl groups can be introduced through hydroxylation reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of advanced catalytic systems and controlled reaction environments to ensure the efficient introduction of functional groups.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenediol, 2,3,5-tris(methylthio)- undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylsulfanyl groups, typically using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-methylsulfanylated benzene derivatives.
Substitution: Halogenated benzene derivatives, other substituted benzene compounds.
Scientific Research Applications
1,4-Benzenediol, 2,3,5-tris(methylthio)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-Benzenediol, 2,3,5-tris(methylthio)- involves its interaction with molecular targets through its functional groups. The hydroxyl groups can form hydrogen bonds with biological molecules, while the methylsulfanyl groups can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,3,5-Tris(methylthio)benzene-1,4-diol
- 2,3,5-Tris(ethylsulfanyl)benzene-1,4-diol
- 2,3,5-Tris(methylsulfanyl)benzene-1,4-dimethanol
Uniqueness
1,4-Benzenediol, 2,3,5-tris(methylthio)- is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
127087-16-5 |
---|---|
Molecular Formula |
C9H12O2S3 |
Molecular Weight |
248.4 g/mol |
IUPAC Name |
2,3,5-tris(methylsulfanyl)benzene-1,4-diol |
InChI |
InChI=1S/C9H12O2S3/c1-12-6-4-5(10)8(13-2)9(14-3)7(6)11/h4,10-11H,1-3H3 |
InChI Key |
PUTXYHAWWBIFFE-UHFFFAOYSA-N |
SMILES |
CSC1=C(C(=C(C(=C1)O)SC)SC)O |
Canonical SMILES |
CSC1=C(C(=C(C(=C1)O)SC)SC)O |
Appearance |
Solid powder |
127087-16-5 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
T1801 A; T 1801 A; T-1801 A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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